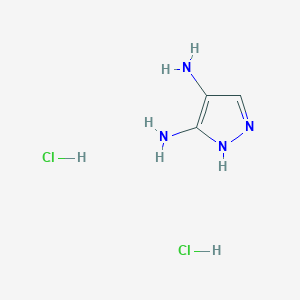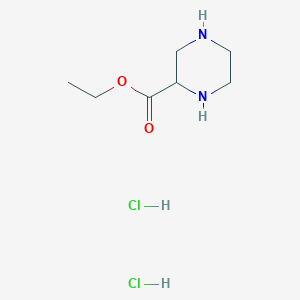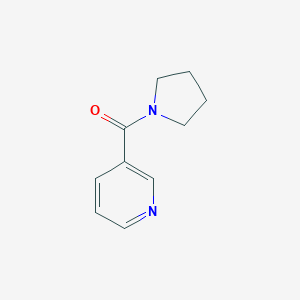
1H-pyrazole-4,5-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrazole-4,5-diamine is a chemical compound with the empirical formula C11H13N3 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 1H-pyrazole-4,5-diamine is NC1=C(N)C=NN1 . The InChI is 1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) .Physical And Chemical Properties Analysis
1H-pyrazole-4,5-diamine is a solid substance . Its molecular weight is 187.24 .Scientific Research Applications
Synthesis and Derivative Formation
- 1H-pyrazole-4,5-diamine dihydrochloride is utilized as a precursor in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources. These derivatives are synthesized through reactions with compounds like ethyl acetoacetate, benzylidenemalononitrile, ethyl propiolate, and malononitrile, and their structures are confirmed using NMR, MS, elemental analyses, and X-ray crystallography (Al‐Zaydi, 2009).
- It's also involved in the synthesis of various pyrazole, pyrazolone, and enaminonitrile pyrazole derivatives with applications in corrosion inhibition and antimicrobial activities. These derivatives exhibit higher antibacterial activities compared to conventional bactericide agents and have high efficiency as corrosion inhibitors (Sayed et al., 2018).
Optical Properties and Surface Morphological Studies
- 1H-pyrazole-4,5-diamine dihydrochloride is used in the synthesis of novel pyrazole-based organic semiconductors. These semiconductors are studied for their optical properties like absorbance, transmittance, and band gap, as well as surface morphology using techniques such as Atomic Force Microscope (AFM) and DFT calculation for structure optimization and plotting HOMO-LUMO orbitals (Cetin et al., 2019).
Photocatalyst-Free Synthesis Applications
- A photocatalyst-free, visible-light-enhanced strategy for the synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines is developed using 1H-pyrazol-3-amines. This method is significant for its mild reaction conditions and potential applications in drug research and development (Guo et al., 2021).
Structural and Theoretical Investigations
- The compound is used in structural and theoretical investigations, like in the study of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This study involves synthesizing and characterizing the compound using IR, NMR, and X-ray diffraction methods and performing theoretical calculations to understand molecular geometry, vibrational frequencies, and chemical shift values (Evecen et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-3,4-diamine Dihydrochloride, also known as 1H-pyrazole-4,5-diamine dihydrochloride, is a small molecule that primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of many physiological processes including reproductive development and function, immune response, and cardiovascular health. Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols in the body.
Mode of Action
For instance, it may act as an inhibitor, reducing the activity of the target enzymes or receptors .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to estrogen signaling and alcohol metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Pyrazole-3,4-diamine Dihydrochloride’s action depend on its interaction with its targets. For example, inhibition of estrogen receptors could potentially disrupt estrogen signaling pathways, leading to altered gene expression and cellular responses. Similarly, inhibition of Alcohol dehydrogenase 1C could affect alcohol metabolism, potentially leading to changes in the concentration of alcohol and its metabolites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyrazole-3,4-diamine Dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, individual-specific factors like age, sex, health status, and genetic makeup can also influence the compound’s efficacy and safety profile .
properties
IUPAC Name |
1H-pyrazole-4,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUEWGGIOHZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611462 |
Source


|
| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-4,5-diamine dihydrochloride | |
CAS RN |
16461-98-6 |
Source


|
| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride?
A1: Unfortunately, the provided abstracts do not disclose the molecular weight or spectroscopic data for 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. To obtain this information, you would need to refer to the full text of the research papers:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)



![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)





